molecular formula C19H13Cl2N3O4 B299996 Methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No. B299996
M. Wt: 418.2 g/mol
InChI Key: BNFAIQBZXQFKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, commonly known as CC-115, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. CC-115 belongs to the class of pyrazolopyrimidine compounds and has a unique chemical structure that makes it a potential candidate for drug development.

Mechanism of Action

CC-115 exerts its pharmacological effects by inhibiting the activity of mTORC1 and mTORC2. These enzymes are involved in the regulation of various cellular processes, including protein synthesis, cell growth, and survival. CC-115 binds to the ATP-binding site of mTOR and prevents its activation, leading to the inhibition of downstream signaling pathways. This results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CC-115 has been shown to have a broad range of biochemical and physiological effects. In preclinical studies, it has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. CC-115 has also been shown to reduce inflammation in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, CC-115 has been shown to reduce fibrosis in animal models of liver and lung fibrosis.

Advantages and Limitations for Lab Experiments

CC-115 has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and reach intracellular targets. It has a high selectivity for mTORC1 and mTORC2, which reduces the risk of off-target effects. CC-115 has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, CC-115 has some limitations for lab experiments, including its complex synthesis process and high cost of production.

Future Directions

For research on CC-115 include the optimization of its pharmacokinetic properties, identification of biomarkers for patient selection, and evaluation of its safety and efficacy in clinical trials. Additionally, CC-115 may have potential applications in other diseases, such as metabolic disorders and neurodegenerative diseases, which warrant further investigation.

Synthesis Methods

The synthesis of CC-115 involves several chemical reactions, including the condensation of 2-chlorobenzaldehyde and 4-chlorobenzaldehyde with pyrazolone, followed by cyclization and esterification. The final product is obtained by purification through chromatography and recrystallization. The synthesis of CC-115 is a complex process and requires expertise in synthetic organic chemistry.

Scientific Research Applications

CC-115 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of two key enzymes, mTORC1 and mTORC2, which play a crucial role in cell growth and survival. CC-115 has demonstrated efficacy in preclinical models of cancer, autoimmune diseases, and fibrotic disorders. It has also shown promising results in combination with other drugs, such as immune checkpoint inhibitors and chemotherapy agents.

properties

Product Name

Methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Molecular Formula

C19H13Cl2N3O4

Molecular Weight

418.2 g/mol

IUPAC Name

methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C19H13Cl2N3O4/c1-28-19(27)15-14-16(24(22-15)13-5-3-2-4-12(13)21)18(26)23(17(14)25)11-8-6-10(20)7-9-11/h2-9,14,16H,1H3

InChI Key

BNFAIQBZXQFKSK-UHFFFAOYSA-N

SMILES

COC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl

Canonical SMILES

COC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl

Origin of Product

United States

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